
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrrolidinone ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 5-oxopyrrolidine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the xanthene moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted xanthene derivatives.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide
- 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide
Uniqueness
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrrolidinone ring and the xanthene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16-9-11(10-19-16)20-18(22)17-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)17/h1-8,11,17H,9-10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBQDDGMJQTUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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